Ido-IN-4

Description

IDO-IN-4 is a potent small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme critical in the kynurenine pathway of tryptophan metabolism. IDO1 overexpression in tumor microenvironments suppresses immune responses by depleting tryptophan and accumulating immunosuppressive metabolites, making it a therapeutic target in oncology and autoimmune diseases .

Properties

IUPAC Name |

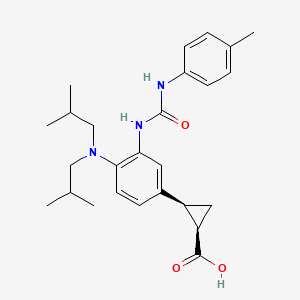

(1R,2S)-2-[4-[bis(2-methylpropyl)amino]-3-[(4-methylphenyl)carbamoylamino]phenyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O3/c1-16(2)14-29(15-17(3)4)24-11-8-19(21-13-22(21)25(30)31)12-23(24)28-26(32)27-20-9-6-18(5)7-10-20/h6-12,16-17,21-22H,13-15H2,1-5H3,(H,30,31)(H2,27,28,32)/t21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYCPKLOYXSKAB-FGZHOGPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3CC3C(=O)O)N(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[C@H]3C[C@H]3C(=O)O)N(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar IDO1 Inhibitors

Structural and Biochemical Comparisons

The table below compares this compound with three structurally or functionally analogous inhibitors: linrodostat (BMS-986205) , PF-06840003 (EOS200271) , and Epacadostat (INCB024360) .

Key Findings:

Potency : Linrodostat and PF-06840003 exhibit lower IC50 values (<1 nM) compared to this compound (8 nM) and Epacadostat (10 nM), suggesting superior enzymatic inhibition .

Structural Diversity : this compound’s fluorinated indole scaffold distinguishes it from the imidazoisoindole (linrodostat) and pyridopyrimidine (PF-06840003) backbones, which may influence binding kinetics and off-target effects .

Mechanistic and Functional Differences

Impact on IDO1 Protein Levels:

- This compound and linrodostat paradoxically increase IDO1 protein levels in cellular assays, as observed in HEK293 and KLHDC3-knockout models. This effect is attributed to reduced ubiquitination and proteasomal degradation of IDO1 upon inhibitor binding .

Selectivity and Off-Target Effects:

Research and Clinical Implications

- This compound is primarily used in preclinical studies to investigate IDO1’s role in immune evasion and its crosstalk with KLHDC3-mediated degradation pathways .

- Linrodostat and Epacadostat , despite clinical discontinuation, remain valuable tools for studying IDO1 biology and combination therapies (e.g., with checkpoint inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.